N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(ethylthio)benzamide
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Overview
Description
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(ethylthio)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a dimethylamino group, a hydroxyethyl group, and an ethylthio group, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(ethylthio)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate 4-(dimethylamino)benzaldehyde. This intermediate is then subjected to a condensation reaction with 2-hydroxyethylamine to form the corresponding Schiff base. The Schiff base is subsequently reduced to yield the secondary amine. Finally, the secondary amine undergoes acylation with 2-(ethylthio)benzoyl chloride to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity. Solvent recycling and waste minimization are also critical aspects of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups such as halides or amines.
Scientific Research Applications
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(ethylthio)benzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It can be utilized in the development of new materials, such as polymers and coatings, due to its specific chemical properties.
Mechanism of Action
The mechanism by which N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(ethylthio)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group may facilitate binding to specific sites, while the hydroxyethyl and ethylthio groups can influence the compound’s solubility and reactivity. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(methylthio)benzamide
- N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(propylthio)benzamide
Uniqueness
Compared to similar compounds, N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(ethylthio)benzamide is unique due to the presence of the ethylthio group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-4-24-18-8-6-5-7-16(18)19(23)20-13-17(22)14-9-11-15(12-10-14)21(2)3/h5-12,17,22H,4,13H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLNKAKVCGIHOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)N(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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